molecular formula C12H24N2O2S2 B3144106 3,3'-Disulfanediylbis(n-isopropylpropanamide) CAS No. 543740-32-5

3,3'-Disulfanediylbis(n-isopropylpropanamide)

Cat. No. B3144106
CAS RN: 543740-32-5
M. Wt: 292.5 g/mol
InChI Key: FVDPHFAMKFKSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3’-Disulfanediylbis(n-isopropylpropanamide)” is a compound containing two secondary amides and a disulfide bond. It has a molecular formula of C12H24N2O2S2 and a molecular weight of 292.5 g/mol .


Molecular Structure Analysis

The molecular structure of “3,3’-Disulfanediylbis(n-isopropylpropanamide)” is characterized by two secondary amides and a disulfide bond. The compound has a complexity of 233, a rotatable bond count of 9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

  • Pharmacodynamics of Hypoglycemic Arylsulfonamides : Research has explored the general pharmacodynamics of hypoglycemic arylsulfonamides, confirming basic experimental discoveries and their implications in diabetes treatment (Loubatières, 1959).

  • Antidotes to Cyanide Intoxication : Studies have investigated the use of sulfur donors, including 3,3'-Disulfanediylbis derivatives, as antidotes to acute cyanide intoxication. This includes their ability to increase the conversion of cyanide to less harmful compounds and potential use as pre-treatments against cyanide poisoning (Baskin et al., 1999).

  • Protein Cross-Linking : N-hydroxysulfosuccinimide active esters, including 3,3'-disulfanediyl derivatives, have been synthesized and characterized for their efficiency in protein cross-linking. This has implications for understanding protein interactions and structures (Staros, 1982).

  • Mechanosynthesis of Pharmaceutically Relevant Compounds : The first application of mechanochemistry in the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, has been demonstrated. This includes the use of compounds similar to 3,3'-Disulfanediylbis (Tan et al., 2014).

  • Development of New Pharmaceutical Cures : Crystal structure, conformation, and vibrational characteristics of related disulfanediylbis compounds have been studied to develop new pharmaceutical cures (Sąsiadek et al., 2016).

properties

IUPAC Name

3-[[3-oxo-3-(propan-2-ylamino)propyl]disulfanyl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S2/c1-9(2)13-11(15)5-7-17-18-8-6-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDPHFAMKFKSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCSSCCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,3'-Disulfanediylbis(n-isopropylpropanamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3'-Disulfanediylbis(n-isopropylpropanamide)
Reactant of Route 3
Reactant of Route 3
3,3'-Disulfanediylbis(n-isopropylpropanamide)
Reactant of Route 4
Reactant of Route 4
3,3'-Disulfanediylbis(n-isopropylpropanamide)
Reactant of Route 5
Reactant of Route 5
3,3'-Disulfanediylbis(n-isopropylpropanamide)
Reactant of Route 6
Reactant of Route 6
3,3'-Disulfanediylbis(n-isopropylpropanamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.